molecular formula C16H13FN4O2S B2644121 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide CAS No. 691858-18-1

4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide

Cat. No.: B2644121
CAS No.: 691858-18-1
M. Wt: 344.36
InChI Key: NOFGZCFGHGXVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide” is a chemical compound with the molecular formula C12H11FN2O2S . It has a molecular weight of 266.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Carbonic Anhydrase Inhibition for Antiglaucoma Properties

4-Amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase (CA) isozymes, specifically CA II and CA IV, which are involved in aqueous humor secretion within the eye. These compounds are designed to penetrate through the cornea easily when administered as eye drops, offering a therapeutic approach for glaucoma. Some derivatives demonstrated strong inhibition of CA II and CA IV, showing potential as topical antiglaucoma agents with prolonged intraocular pressure lowering effects in normotensive and hypertensive rabbits (Casini et al., 2002).

Kynurenine 3-Hydroxylase Inhibition

N-(4-Phenylthiazol-2-yl)benzenesulfonamides, including 4-amino derivatives, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. High-affinity inhibitors from this class have shown promise in vitro, with potential implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitumor Activity

Compounds incorporating the this compound scaffold have been developed for evaluating antitumor activity. Notably, some derivatives have been found more effective than reference drugs like doxorubicin in certain contexts, indicating potential utility in cancer treatment strategies (Alqasoumi et al., 2009).

Carbonic Anhydrase Inhibition for Cancer Treatment

Derivatives of this compound have shown efficacy in inhibiting carbonic anhydrase isozymes, including those associated with tumor cells (CA IX and CA XII). This inhibition profile suggests a potential role in developing treatments targeting tumor-associated carbonic anhydrases, with implications for antimetastatic drug development (Pacchiano et al., 2011).

Fluorescent Probe Development for Thiophenol Detection

4-Amino derivatives have been utilized in the design of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. This development is significant for applications in chemical, biological, and environmental sciences, where sensitive and selective detection techniques for toxic benzenethiols are required (Wang et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

4-amino-N-[4-(4-fluorophenyl)pyrimidin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-24(22,23)14-7-5-13(18)6-8-14/h1-10H,18H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFGZCFGHGXVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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